molecular formula C25H24N2 B3874163 3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine

3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine

Cat. No.: B3874163
M. Wt: 352.5 g/mol
InChI Key: KFGPXVCFTXQMLV-UHFFFAOYSA-N
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Description

3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracen-9-ylmethyl halide, which is then reacted with piperidine to form the intermediate. This intermediate is subsequently coupled with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives with different functional groups, while substitution reactions can introduce various substituents into the piperidine or pyridine rings.

Scientific Research Applications

3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety can intercalate with DNA, potentially affecting gene expression. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: This compound features an anthracene moiety and a benzimidazole ring, showing similar structural complexity.

    2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine and pyridine rings, with variations in the substituents.

Uniqueness

3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine is unique due to the combination of its three distinct moieties: anthracene, piperidine, and pyridine. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

3-[1-(anthracen-9-ylmethyl)piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2/c1-3-11-22-19(8-1)16-20-9-2-4-12-23(20)24(22)18-27-15-6-5-13-25(27)21-10-7-14-26-17-21/h1-4,7-12,14,16-17,25H,5-6,13,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPXVCFTXQMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.